molecular formula C8H7BrO2S B1447230 trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid CAS No. 1818257-30-5

trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid

Cat. No.: B1447230
CAS No.: 1818257-30-5
M. Wt: 247.11 g/mol
InChI Key: VUGPCJZSPUEEBE-PHDIDXHHSA-N
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Description

trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid: is an organic compound with the molecular formula C8H7BrO2S and a molecular weight of 247.11 g/mol. This compound features a cyclopropane ring substituted with a carboxylic acid group and a brominated thiophene ring. It is of interest in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by bromination and thiophene ring formation. One common method involves the use of a cyclopropanation reaction, where a suitable alkene is reacted with a carbenoid reagent to form the cyclopropane ring. This is followed by bromination using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position on the thiophene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atom or reduce the carboxylic acid group.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

    Catalysts: Palladium catalysts are commonly used in coupling reactions, along with bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry: In chemistry, trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine: In biological and medicinal research, this compound can be used as a precursor for the synthesis of bioactive molecules. The presence of the bromine atom and the carboxylic acid group allows for further functionalization, enabling the creation of molecules with potential therapeutic properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and structural features make it suitable for applications in the development of polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid depends on its specific application and the target molecules it interacts with. In general, the compound can act as a reactive intermediate, participating in various chemical reactions to form new bonds and modify molecular structures. The molecular targets and pathways involved will vary based on the specific context of its use.

Comparison with Similar Compounds

  • trans-2-(4-Chlorothiophen-2-yl)cyclopropanecarboxylic acid
  • trans-2-(4-Fluorothiophen-2-yl)cyclopropanecarboxylic acid
  • trans-2-(4-Methylthiophen-2-yl)cyclopropanecarboxylic acid

Comparison: Compared to its analogs, trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it can undergo. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s electronic properties and its interactions with other molecules. Additionally, the bromine atom can serve as a useful handle for further functionalization through substitution or coupling reactions.

Properties

IUPAC Name

(1R,2R)-2-(4-bromothiophen-2-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-4-1-7(12-3-4)5-2-6(5)8(10)11/h1,3,5-6H,2H2,(H,10,11)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGPCJZSPUEEBE-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid
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trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid
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trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid
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trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid
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trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid
Reactant of Route 6
trans-2-(4-Bromothiophen-2-yl)cyclopropanecarboxylic acid

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